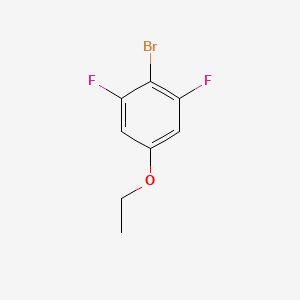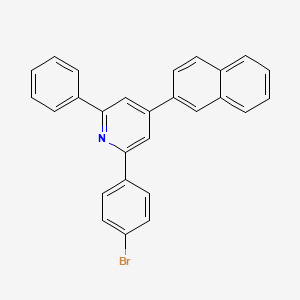
2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine is a complex organic compound characterized by its bromophenyl, naphthalenyl, and phenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenyl boronic acid with a naphthalenyl halide in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced phenyl or naphthalenyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine can be used as a fluorescent probe or a molecular probe for studying biological processes.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-4-(2-naphthalenyl)-6-phenylpyridine
2-(4-Chlorophenyl)-4-(2-naphthalenyl)-6-phenylpyridine
2-(4-Methylphenyl)-4-(2-naphthalenyl)-6-phenylpyridine
Uniqueness: 2-(4-Bromophenyl)-4-(2-naphthalenyl)-6-phenylpyridine stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity compared to its methoxy, chloro, or methyl counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C27H18BrN |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-naphthalen-2-yl-6-phenylpyridine |
InChI |
InChI=1S/C27H18BrN/c28-25-14-12-21(13-15-25)27-18-24(17-26(29-27)20-7-2-1-3-8-20)23-11-10-19-6-4-5-9-22(19)16-23/h1-18H |
InChI Key |
LUTSKIJNVPJTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


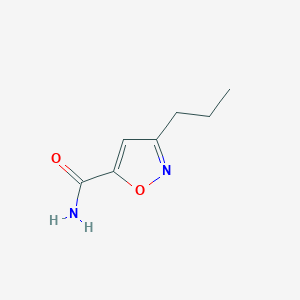
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
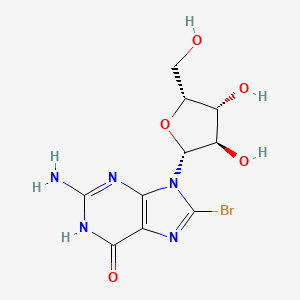
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
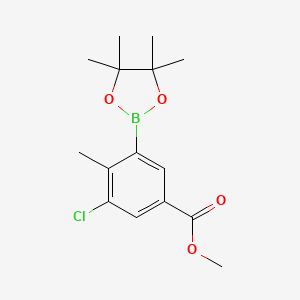
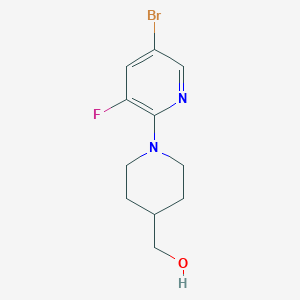

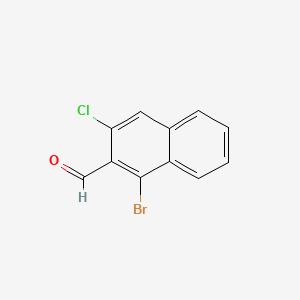
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
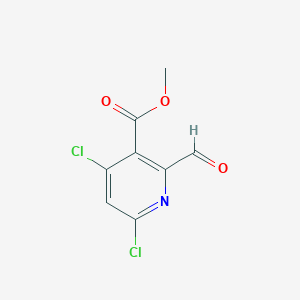
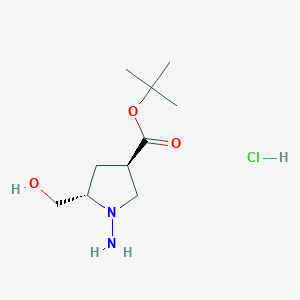
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
